molecular formula C13H29N B1205229 N-Methyldodecylamine CAS No. 7311-30-0

N-Methyldodecylamine

Cat. No. B1205229
CAS RN: 7311-30-0
M. Wt: 199.38 g/mol
InChI Key: OMEMQVZNTDHENJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylated and N-alkylated amines, including compounds similar to N-Methyldodecylamine, can be achieved through reductive amination processes. One notable method involves using cobalt oxide nanoparticles as a catalyst, which facilitates the selective synthesis of N-methylated and N-alkylated amines from readily available nitroarenes or amines and aldehydes in the presence of formic acid (Senthamarai et al., 2018).

Molecular Structure Analysis

Research on similar N-methylated amines, such as N-methyldisilylamine, provides insights into the molecular structure of N-Methyldodecylamine. For example, the molecular structure of N-methyldisilylamine was determined using electron diffraction, revealing coplanar heavy atoms and specific bond lengths that could be analogous in N-Methyldodecylamine (Glidewell et al., 1969).

Chemical Reactions and Properties

N-Methylated amines, including those similar to N-Methyldodecylamine, can participate in various chemical reactions, serving as intermediates in the production of other compounds. For instance, N-methyl carbamoylimidazole, derived from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl, showcases reactivity as a methyl isocyanate substitute, reacting with nucleophiles like amines and alcohols to produce N-methylureas and carbamates (Duspara et al., 2012).

Physical Properties Analysis

The physical properties of N-Methyldodecylamine can be inferred from studies on similar compounds. For example, N-methylated phosphatidylethanolamines exhibit distinct physical properties in aqueous dispersions, which can inform the understanding of N-Methyldodecylamine's behavior in solution (Gagne et al., 1985).

Chemical Properties Analysis

The chemical properties of N-Methyldodecylamine can be related to its reactivity and interaction with other compounds. Studies on similar N-methylated amines demonstrate various reactivities, such as the N-methylation of amines using CO2, highlighting the versatile chemical behavior that N-Methyldodecylamine may also exhibit (Santoro et al., 2015).

Scientific Research Applications

1. Application in the Creation of Anionic Gemini Surfactants

  • Summary of Application: N-Methyldodecylamine is used in the synthesis of anionic dimeric (“gemini”) surfactants. These surfactants are created by reacting ethylenediamine tetraacetic acid (EDTA) dianhydride with fatty amines .
  • Methods of Application: The synthesis involves reacting N-Methyldodecylamine with EDTA dianhydride. The resulting compound exhibits surfactant properties in water .
  • Results or Outcomes: The new dimeric surfactant exhibits a low value for the critical micellization concentration (cmc < 10^-4 mM), low surface tension at the cmc, and an enhanced solubilization capacity in comparison with a monomeric reference surfactant, sodium laurate .

2. Application in the Synthesis of N,N,N,N,N,N-Trimethyldodecylammonium Bromide

  • Summary of Application: N-Methyldodecylamine can be used for the preparation of N,N,N,N,N,N-Trimethyldodecylammonium bromide .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

3. Detection in Household Cleaning Products

  • Summary of Application: N-Nitroso-N-Methyldodecylamine, a derivative of N-Methyldodecylamine, has been detected in household dishwashing liquids and surface cleaners .
  • Methods of Application: The detection was performed using gas chromatography with a Thermal Energy Analyzer .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Application in HPLC Column Separation

  • Summary of Application: N-Methyldodecylamine can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions .
  • Methods of Application: The mobile phase in the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Application in the Pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine

  • Summary of Application: N-Methyldodecylamine is a secondary fatty acid amine. It is formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Application in the Preparation of N,N,N,N,N,N-Trimethyldodecylammonium Bromide

  • Summary of Application: N-Methyldodecylamine may be used for the preparation of N,N,N,N,N,N-Trimethyldodecylammonium bromide .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

7. Application in the Pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine

  • Summary of Application: N-Methyldodecylamine is a secondary fatty acid amine. It is formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

N-Methyldodecylamine is classified as a skin corrosive and eye damage category 1B . It causes severe skin burns and eye damage . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for N-Methyldodecylamine are not mentioned in the available resources, it’s worth noting that it may be used for the preparation of N,N,N,N,N,N-trimethyldodecylammonium bromide , indicating potential applications in the synthesis of other compounds.

properties

IUPAC Name

N-methyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEMQVZNTDHENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2292-50-4 (hydrochloride)
Record name N-Methyldodecylamine
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DSSTOX Substance ID

DTXSID90223387
Record name N-Methyldodecylamine
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Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyldodecylamine

CAS RN

7311-30-0
Record name N-Methyl-1-dodecanamine
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Record name N-Methyldodecylamine
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Record name 1-Dodecanamine, N-methyl-
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Record name N-Methyldodecylamine
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Record name N-methyldodecylamine
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Record name N-METHYLDODECYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
JB Morrison, SS Hecht - Food and Chemical Toxicology, 1982 - Elsevier
… N-nitroso-N-methyldodecylamine and N-nitroso… N-methyldodecylamine was used to determine recoveries, which were between 65 and 88%. Levels of N-nitroso-N-methyldodecylamine …
Number of citations: 13 www.sciencedirect.com
SS Hecht, JB Morrison, JA Wenninger - Food and Chemical Toxicology, 1982 - Elsevier
… 14 C]N-nitroso-N-methyldodecylamine as an internal standard. … -N-methyldodecylamine and 37 ± 11 ppb N-nitroso-N-methyltetradecylamine. Levels of N-nitroso-N-methyldodecylamine …
Number of citations: 29 www.sciencedirect.com
KA Walters, KR Brain, WE Dressler, DM Green… - Food and chemical …, 1997 - Elsevier
The human skin penetration of N-nitroso-N-methyldodecylamine (NDOMA) from isopropyl myristate (IPM) and two vehicles representative of cosmetic/personal care formulations was …
Number of citations: 33 www.sciencedirect.com
M Aratono, T Okamoto, N Ikeda… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… Its pyrolysis at 250–270C and 450 mmHg (1 mmHg=133.322 Pa) followed by distillation under reduced pressure gave N-methyldodecylamine. As the second step the amine was …
Number of citations: 18 www.journal.csj.jp
JB Morrison, SS Hecht, JA Wenninger - Food and Chemical Toxicology, 1983 - Elsevier
… Taken together with our previous findings that N-nitroso-N-methyldodecylamine and N-… same method, we found no formation of N-nitroso-Nmethyldodecylamine (Hecht el ~d. 1982). The …
Number of citations: 10 www.sciencedirect.com
PL DuBrow, HJ Harwood - The Journal of Organic Chemistry, 1952 - ACS Publications
… (84%) of N-methyldodecylamine of neutral equivalent 200 (theoretical is 199). … ) agree with those of a known sample of N-methyldodecylamine. The over-all yield is 80%. …
Number of citations: 10 pubs.acs.org
N Kumar, R Tyagi - Journal of Taibah University for Science, 2015 - Taylor & Francis
… The present work was a systematic study of the carboxylate anionic dimerics (CAD) N-methyldodecylamine and ethylene diaminetetraacetic acid dianhydride to investigate their …
Number of citations: 8 www.tandfonline.com
L Wattebled, A Laschewsky - Colloid and Polymer Science, 2007 - Springer
… Characteristic surfactant properties in water are examined for the model compound based on N-methyldodecylamine. The new dimeric surfactant exhibits a low value for the critical …
Number of citations: 48 link.springer.com
E Kamp, G Eisenbrand - Food and chemical toxicology, 1991 - Elsevier
… N-Nitroso-N-methyldodecylamine, N-nitroso-N-methyltetradecylamine and N-nitroso-N-… In this case N-nitroso-N-methyldodecylamine was used as an internal standard. …
Number of citations: 10 www.sciencedirect.com
A Piazzoli, F Breider, CG Aquillon, M Antonelli… - Water research, 2018 - Elsevier
… LC-qTOF screening of a list of proposed N-nitrosamine structures has enabled to identify a novel N-nitrosamine (N-nitroso-N-methyldodecylamine) from the chloramination of …
Number of citations: 35 www.sciencedirect.com

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